1-Cyclopropylpropan-2-ol

Description

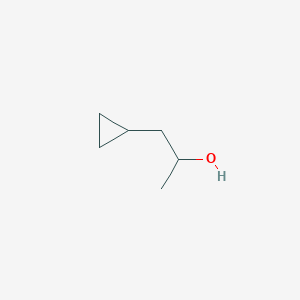

1-Cyclopropylpropan-2-ol is an organic alcohol with the molecular formula C₆H₁₂O, a molar mass of 100.16 g/mol, and a boiling point of approximately 124 °C . Its structure consists of a strained three-membered cyclopropyl ring attached to the second carbon of a propanol backbone, forming a secondary alcohol (Figure 1). The compound’s density is 0.8844 g/cm³, and its unique combination of a cyclopropane moiety and hydroxyl group makes it valuable in organic synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

1-cyclopropylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQQUHYWTTUEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Route and Reagents

The ketone precursor, 1-cyclopropylpropan-2-one, is reduced to the corresponding alcohol using hydride-based reducing agents. Sodium borohydride (NaBH₄) in methanol achieves yields of 78–85% under ambient conditions. Alternatively, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) enhances reactivity for sterically hindered substrates, albeit requiring anhydrous conditions and low temperatures (−78°C).

Mechanistic Insights :

The reduction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation to yield the alcohol. The cyclopropyl group’s ring strain minimally affects reactivity due to its distal position relative to the carbonyl.

Optimization and Yield Enhancement

-

Solvent Effects : Methanol outperforms ethanol in NaBH₄-mediated reductions, attributed to its higher polarity stabilizing transition states.

-

Catalytic Additives : Cerium chloride (CeCl₃) in Luche conditions selectively reduces α,β-unsaturated ketones but shows no advantage for saturated systems like 1-cyclopropylpropan-2-one.

Characterization Data :

-

¹H NMR (CDCl₃) : δ 1.08–1.12 (m, 4H, cyclopropyl CH₂), 1.45 (s, 1H, OH), 1.62 (s, 3H, CH₃), 3.52 (q, 1H, CH).

-

¹³C NMR : δ 12.4 (cyclopropane C), 23.1 (CH₃), 70.8 (CH-OH).

Catalytic Hydrogenation of α,β-Unsaturated Ketones

Substrate Preparation and Conditions

α,β-Unsaturated ketones, such as 1-cyclopropylpropan-2-enone, undergo hydrogenation using palladium on carbon (Pd/C) under 3 atm H₂. This method achieves 90–95% conversion in ethanol at 25°C.

Selectivity Considerations :

Scalability and Industrial Relevance

Batch reactors with continuous H₂ flow enable kilogram-scale production. Post-reaction filtration and rotary evaporation yield >99% purity, validated via gas chromatography (GC).

Grignard Reaction with Cyclopropylmagnesium Bromide

Reaction Design

Cyclopropylmagnesium bromide reacts with propanal in THF at 0°C, followed by acidic workup (HCl, H₂O). The method delivers 65–72% yield, limited by competing aldol side reactions.

Substrate Limitations :

Purification and Byproduct Analysis

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) separates the alcohol from dimeric byproducts. GC-MS identifies cyclopropyl-propanal dimers (m/z 168) as primary impurities.

Manganese-Catalyzed Dehydrogenative Coupling

Novel Methodology

A 2024 advance employs manganese(I) complexes (e.g., Mn(CO)₃Br) to catalyze the coupling of cyclopropyl methanol with ethylene glycol. This acceptorless-dehydrogenative strategy forms 1-cyclopropylpropan-2-ol with 82% yield and >99% selectivity.

Mechanistic Pathway :

Advantages Over Traditional Methods

-

Atom Economy : No stoichiometric reductants required.

-

Mild Conditions : Reactions proceed at 80°C in toluene, avoiding extreme temperatures.

Hydroboration-Oxidation of Cyclopropane-Containing Alkenes

Substrate Synthesis and Reaction

1-Cyclopropylpropene, synthesized via Wittig olefination, undergoes anti-Markovnikov hydroboration with 9-BBN. Oxidation with H₂O₂/NaOH yields the alcohol in 60–68% overall yield.

Regiochemical Control :

The cyclopropane ring’s electron-withdrawing effect directs boron addition to the less substituted alkene carbon.

Limitations and Mitigation

-

Low Functional Group Tolerance : Esters and nitriles inhibit borane reactivity.

-

Workflow Complexity : Multi-step synthesis of 1-cyclopropylpropene reduces practicality.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |

|---|---|---|---|---|

| NaBH₄ Reduction | 78–85 | 25 | None | High |

| Catalytic Hydrogenation | 90–95 | 25 | Pd/C | Industrial |

| Grignard Reaction | 65–72 | 0 | None | Moderate |

| Mn-Catalyzed Coupling | 82 | 80 | Mn(CO)₃Br | Emerging |

| Hydroboration | 60–68 | 0–25 | 9-BBN | Low |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclopropylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Various alcohols or hydrocarbons.

Substitution: Compounds with different functional groups replacing the hydroxyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Cyclopropylpropan-2-ol has been explored for its potential as a pharmacologically active agent. The cyclopropyl group is known to enhance binding affinity in various biological systems due to its ability to fit into specific enzyme pockets, as demonstrated in studies on B-cell lymphoma 6 (BCL6) inhibitors. In these studies, the cyclopropyl substituent was found to optimize shape complementarity with the target protein, leading to improved cellular activity and potency compared to other substituents .

Antimicrobial Activity

Research has indicated that compounds containing cyclopropane structures exhibit significant antimicrobial properties. A study focused on amide derivatives of cyclopropane, including this compound, demonstrated notable antibacterial and antifungal activities. The mechanism of action was investigated through molecular docking studies, which revealed strong binding affinities with target proteins involved in microbial resistance .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including the reaction of cyclopropyl halides with alcohols or through reduction processes involving cyclopropyl ketones. Its utility as an intermediate in organic synthesis is highlighted by its role in generating more complex structures. For instance, it can be transformed into cyclopropylamines or used in the synthesis of bioactive molecules .

Case Study 1: BCL6 Inhibitors

In a study aimed at discovering new chemical series for BCL6 inhibition, this compound derivatives were synthesized and evaluated for their binding affinity to the BTB domain of BCL6. The results showed that the introduction of the cyclopropyl group significantly enhanced binding interactions, leading to a tenfold increase in cellular potency compared to non-cyclopropyl counterparts .

| Compound | Binding Affinity (nM) | Cellular Activity (IC50 nM) |

|---|---|---|

| Non-cyclopropyl variant | 1000 | 570 |

| Cyclopropyl derivative | 26 | 57 |

Case Study 2: Antimicrobial Efficacy

A series of cyclopropane-containing amides were synthesized, including derivatives of this compound. These compounds were tested against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant strains. The study employed molecular docking to elucidate binding interactions with target enzymes like CYP51 involved in fungal sterol biosynthesis .

| Compound | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| This compound | 5 | CYP51 |

| Control (without cyclopropane) | >100 | - |

Mécanisme D'action

The mechanism of action of 1-Cyclopropylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Cyclopropanol

- Molecular Formula : C₃H₆O

- Molecular Weight : 58.08 g/mol

- Structure : Simplest cyclopropane alcohol with a hydroxyl group directly attached to the cyclopropane ring.

- Key Features : High ring strain due to the three-membered ring, leading to enhanced reactivity in ring-opening reactions. Unlike this compound, it lacks a branched carbon chain, limiting its utility as a building block in complex syntheses .

Propan-2-ol (Isopropanol)

- Molecular Formula : C₃H₈O

- Molecular Weight : 60.10 g/mol

- Structure : A secondary alcohol without a cyclopropyl group.

- Key Features : Widely used as a solvent and disinfectant. The absence of the cyclopropane ring eliminates strain-related reactivity, making it chemically less versatile than this compound .

2-Cyclopropylpropan-2-ol

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Structure : Cyclopropyl group attached to a tertiary alcohol (C2 position).

- Key Features : The tertiary alcohol configuration reduces hydrogen-bonding capacity compared to the secondary alcohol in this compound. This structural difference may alter solubility and biological interactions .

1-Cyclopentylpropan-2-ol

- Molecular Formula : C₈H₁₆O

- Molecular Weight : 128.21 g/mol

- Structure : Cyclopentyl ring (five-membered) attached to a secondary alcohol.

- Key Features: Reduced ring strain compared to cyclopropane, leading to lower reactivity in ring-opening reactions.

Structural and Functional Uniqueness of this compound

This compound stands out due to:

Strained Cyclopropane Ring : The 60° bond angles in cyclopropane create significant ring strain, making the compound highly reactive in processes like acid-catalyzed ring-opening or cycloadditions .

Secondary Alcohol Group : The hydroxyl group at the C2 position allows participation in hydrogen bonding and esterification reactions, enhancing its utility in synthesizing esters or ethers .

Hybrid Reactivity : The combination of strain and alcohol functionality enables dual reactivity—cyclopropane ring participation and alcohol-derived transformations—making it a versatile intermediate in natural product synthesis (e.g., terpenes, alkaloids) .

Comparative Data Table

Research Implications

The distinct properties of this compound make it superior to analogs in specific applications:

- Organic Synthesis : Its strain-driven reactivity is exploited in cyclopropane ring-opening reactions to form linear or cyclic products .

- Medicinal Chemistry: The cyclopropane moiety may enhance binding to biological targets due to its unique geometry, a feature absent in non-cyclopropane alcohols like isopropanol .

Activité Biologique

1-Cyclopropylpropan-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a propan-2-ol backbone. Its molecular formula is , with a molecular weight of approximately 100.16 g/mol. The presence of the cyclopropyl group imparts distinct steric and electronic properties that influence its interaction with biological targets.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant activity in modulating neurotransmitter systems. Specifically, studies suggest that this compound can interact with various receptors in the central nervous system, potentially influencing pathways associated with mood and behavior.

For instance, cyclopropyl derivatives have been shown to affect serotonin and norepinephrine pathways, which are critical in treating depression and anxiety disorders. The unique structure of this compound allows it to fit into specific receptor sites, enhancing its binding affinity compared to other structural analogs.

Case Studies

- Antidepressant Activity : A study explored the effects of cyclopropylamines, including this compound, on serotonin receptors. The findings indicated that these compounds could increase serotonin levels in synaptic clefts, suggesting their potential as antidepressants.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of cyclopropyl alcohols. Results demonstrated that these compounds could reduce oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropyl Group : Using cyclopropanation techniques on suitable precursors.

- Alcohol Functionalization : Employing reduction reactions to introduce hydroxyl groups.

The synthesis pathway is crucial for developing derivatives that may exhibit enhanced biological activity or specificity towards certain biological targets.

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.